N-(4-chlorobenzyl)-2-phenoxypropanamide
Description
N-(4-Chlorobenzyl)-2-phenoxypropanamide is a propanamide derivative featuring a 4-chlorobenzyl group attached to the amide nitrogen and a phenoxy substituent at the second carbon of the propanamide backbone.
Properties
Molecular Formula |
C16H16ClNO2 |
|---|---|
Molecular Weight |
289.75 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-phenoxypropanamide |
InChI |
InChI=1S/C16H16ClNO2/c1-12(20-15-5-3-2-4-6-15)16(19)18-11-13-7-9-14(17)10-8-13/h2-10,12H,11H2,1H3,(H,18,19) |
InChI Key |
HYVWRJMMKPISMH-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCC1=CC=C(C=C1)Cl)OC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)Cl)OC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Lipophilicity : The 3,4-dichlorobenzyl group in ’s compound increases hydrophobicity compared to the 4-chlorobenzyl analog .
- Electronic Effects: The cyano group in ’s compound may influence reactivity or binding interactions via electron withdrawal .
- Bioavailability : Amine salts (e.g., ) often exhibit improved solubility and absorption compared to neutral amides .
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